molecular formula C15H12N4O3S B2988207 4-(2-Methoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione CAS No. 1359215-66-9

4-(2-Methoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione

Cat. No. B2988207
CAS RN: 1359215-66-9
M. Wt: 328.35
InChI Key: CJPWKTXVGXBENJ-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1,2,4-triazolo[4,3-a]pyrimidine class . Compounds in this class are heterocyclic and have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .


Synthesis Analysis

While specific synthesis methods for your compound are not available, similar compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been synthesized by treating Schiff’s bases with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate .

Scientific Research Applications

Anticancer Activity

1,2,4-Triazolo compounds and their derivatives have shown promising anticancer activity . For instance, certain [1,2,4]triazolo[4,3-a]pyrazine derivatives have demonstrated excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .

Antimicrobial Activity

These compounds have also been found to exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.

Analgesic and Anti-inflammatory Activity

The 1,2,4-triazolo compounds have been associated with analgesic and anti-inflammatory activities . This suggests their potential use in pain management and treatment of inflammatory conditions.

Antioxidant Activity

These compounds have shown antioxidant properties , which could be beneficial in the prevention and treatment of diseases caused by oxidative stress.

Antiviral Activity

1,2,4-Triazolo compounds have demonstrated antiviral properties , indicating their potential use in the development of antiviral therapies.

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests their potential use in the treatment of diseases related to these enzymes.

Antitubercular Agents

1,2,4-Triazolo compounds have shown potential as antitubercular agents , which could be useful in the treatment of tuberculosis.

Dual c-Met/VEGFR-2 Inhibitors

Some [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to inhibit c-Met/VEGFR-2 kinases , suggesting their potential use in targeted cancer therapies.

Future Directions

The future research directions for this compound could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. Additionally, structure-activity relationship studies could be conducted to optimize its pharmacological properties .

properties

IUPAC Name

8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c1-22-11-5-3-2-4-9(11)8-18-13(20)12-10(6-7-23-12)19-14(18)16-17-15(19)21/h2-7H,8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPWKTXVGXBENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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